molecular formula C30H33N7O2 B609992 3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide CAS No. 1407966-77-1

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Cat. No.: B609992
CAS No.: 1407966-77-1
M. Wt: 523.6 g/mol
InChI Key: CGJVMKJGKFEHTL-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

PF-06465469 is a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) . ITK is a Tec family tyrosine kinase that mediates signaling processes after T cell receptor engagement . It is expressed primarily in immune cells and is strongly upregulated following activation of T-cells . PF-06465469 also exhibits inhibitory activity against Bruton’s tyrosine kinase (BTK) .

Mode of Action

PF-06465469 acts as a covalent inhibitor of ITK . It inhibits ITK enzymatic activity with an IC50 of 2 nM . The compound blocks anti-CD3 induced phosphorylation of PLCg in Jurkat cells .

Biochemical Pathways

The primary biochemical pathway affected by PF-06465469 is the T-cell receptor signaling pathway . Activation of ITK requires recruitment to the membrane via its pleckstrin homology domain, phosphorylation of ITK by the Src kinase, Lck, and binding of ITK to the SLP-76/LAT adapter complex . After activation, ITK phosphorylates and activates phospholipase C-gamma1 (PLC-gamma1), leading to the production of two second messengers, DAG and IP3 . These messengers stimulate the release of calcium ions from the endoplasmic reticulum and activate Protein Kinase C, respectively .

Result of Action

The inhibition of ITK by PF-06465469 leads to a decrease in the phosphorylation of PLCg in Jurkat cells and a reduction in IL-2 production in anti-CD3 stimulated human whole blood . This suggests that PF-06465469 could potentially modulate immune responses by reducing T-cell activation.

Preparation Methods

The synthesis of PF 06465469 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically prepared through a series of organic reactions, including amide bond formation and cyclization reactions. The industrial production of PF 06465469 involves optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

PF 06465469 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF 06465469 has a wide range of scientific research applications:

Comparison with Similar Compounds

PF 06465469 is unique in its high potency and covalent binding mechanism. Similar compounds include:

These compounds share some similarities in their inhibitory mechanisms and applications but differ in their specific targets and molecular structures.

Biological Activity

The compound 3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C30H33N7O2C_{30}H_{33}N_{7}O_{2}, with a molecular weight of approximately 523.629 g/mol. The structure features multiple pharmacophores, including:

  • Piperidine ring
  • Pyrazolo[3,4-d]pyrimidine moiety
  • Aromatic phenyl groups

These structural features contribute to its biological activity and potential therapeutic applications.

Structural Representation

FeatureDescription
Molecular FormulaC30H33N7O2C_{30}H_{33}N_{7}O_{2}
Molecular Weight523.629 g/mol
Key Functional GroupsAmino, Pyrazole, Benzamide
Chiral Centers1 (at the piperidine ring)

The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets involved in cancer progression. Notably, it has shown potential as an inhibitor of tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively inhibiting tumor growth.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance:

  • In vitro studies have demonstrated that compounds similar to this one exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Cell cycle analysis revealed that these compounds can effectively halt the proliferation of cancer cells by disrupting normal mitotic processes.

In Vivo Studies

In vivo studies have further validated the anticancer efficacy of this compound. For example:

  • A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • The compound's ability to inhibit angiogenesis was also noted, contributing to its overall anticancer profile.

Case Study 1: Tubulin Polymerization Inhibition

A recent study investigated the binding interactions of similar compounds at the colchicine binding site on tubulin. Key findings included:

  • Binding Affinity : The compound established multiple hydrogen bonds with critical residues in the tubulin structure.
  • Cell Cycle Arrest : Treatment led to G2/M phase arrest in cancer cell lines, indicating effective disruption of mitotic processes.

Case Study 2: Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown promise in reducing inflammation:

  • Experimental Models : In models of lipopolysaccharide (LPS)-induced inflammation, treatment significantly decreased TNF-alpha release.
  • Mechanistic Insights : The anti-inflammatory effects were attributed to inhibition of MAPK pathways, suggesting a dual role as both an anticancer and anti-inflammatory agent.

Summary of Research Findings

Study FocusKey Findings
Anticancer ActivityIC50 values in low micromolar range; G2/M arrest
Tubulin InteractionStrong binding at colchicine site; inhibits polymerization
Anti-inflammatory EffectsReduced TNF-alpha levels; inhibited MAPK signaling

Properties

IUPAC Name

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJVMKJGKFEHTL-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407966-77-1
Record name 1407966-77-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Reactant of Route 6
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.